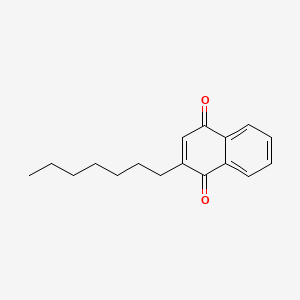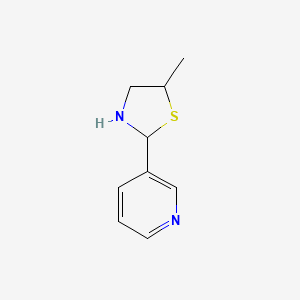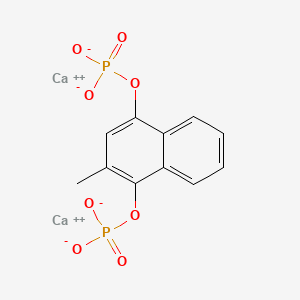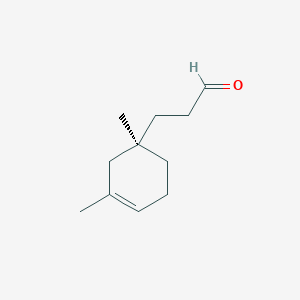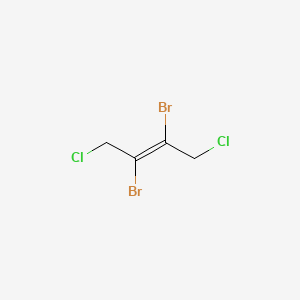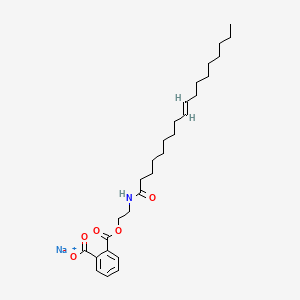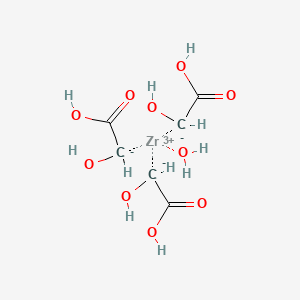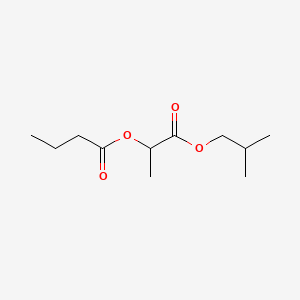
N-(2-(Dimethylamino)ethyl)-N-methyldodecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Nonylphenol is typically synthesized through the alkylation of phenol with nonenes, which are derived from the oligomerization of propylene. The reaction is catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The process involves the following steps:
Oligomerization of Propylene: Propylene is oligomerized to form nonenes.
Alkylation of Phenol: Phenol is alkylated with nonenes in the presence of an acidic catalyst to produce 4-Nonylphenol.
Industrial Production Methods
In industrial settings, the production of 4-Nonylphenol involves large-scale reactors where phenol and nonenes are mixed with an acidic catalyst. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates.
Reduction: Reduction reactions can convert it to nonylphenol derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonating agents.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation.
Nonylphenol Derivatives: Formed through reduction and substitution reactions.
Aplicaciones Científicas De Investigación
4-Nonylphenol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of surfactants and resins.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Investigated for its potential toxicological effects on human health.
Industry: Used in the production of detergents, emulsifiers, and other industrial products
Mecanismo De Acción
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, leading to endocrine disruption. This interaction affects various molecular pathways, including those involved in reproductive and developmental processes. The compound’s ability to bind to estrogen receptors and activate estrogen-responsive genes is a key aspect of its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Octylphenol: Another alkylphenol with similar properties and uses.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol.
Bisphenol A: A compound with similar endocrine-disrupting effects.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which influences its chemical reactivity and environmental persistence. Its widespread use in industrial applications and significant environmental impact also distinguish it from other similar compounds .
Propiedades
Número CAS |
84803-69-0 |
|---|---|
Fórmula molecular |
C17H36N2O |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-N-methyldodecanamide |
InChI |
InChI=1S/C17H36N2O/c1-5-6-7-8-9-10-11-12-13-14-17(20)19(4)16-15-18(2)3/h5-16H2,1-4H3 |
Clave InChI |
ILIRVVGOYSSENU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)N(C)CCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
